2-(Carboxymethylamino) Nicotinic Acid Diethyl Ester is a chemical compound that belongs to the class of nicotinic acid derivatives. This compound is characterized by the presence of a carboxymethylamino group attached to the nicotinic acid structure, along with two ethyl ester groups. It is known for its potential applications in pharmacology, particularly in the development of therapeutic agents targeting various diseases.
This compound can be classified under:
The synthesis of 2-(Carboxymethylamino) Nicotinic Acid Diethyl Ester typically involves the following methods:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of the final product. Analytical techniques like nuclear magnetic resonance spectroscopy and high-performance liquid chromatography are often employed to characterize the synthesized compound.
The compound can participate in various chemical reactions, including:
These reactions are significant for modifying the compound to enhance its biological activity or to create analogs with improved pharmacological properties.
The mechanism of action for 2-(Carboxymethylamino) Nicotinic Acid Diethyl Ester is primarily related to its interaction with nicotinic acetylcholine receptors. It may act as a ligand that modulates receptor activity, potentially influencing neurotransmitter release and neuronal excitability.
Studies have indicated that compounds with similar structures exhibit neuroprotective effects and may play a role in treating neurodegenerative diseases .
Relevant data on toxicity and safety profiles are necessary for further applications in pharmaceuticals .
2-(Carboxymethylamino) Nicotinic Acid Diethyl Ester has several potential applications, including:
The chemical compound 2-(Carboxymethylamino) Nicotinic Acid Diethyl Ester is formally identified by the IUPAC name ethyl 2-[(2-ethoxy-2-oxoethyl)amino]pyridine-3-carboxylate [7]. This nomenclature precisely reflects its structural features:
Nicotinic acid esters exhibit significant pharmacological and industrial relevance. Key structural analogues include:
Table 1: Structural Analogues of Nicotinic Acid Esters
Compound Name | CAS Number | Molecular Formula | Key Structural Features | Primary Applications |
---|---|---|---|---|
Methyl Nicotinate | 93-60-7 | C₇H₇NO₂ | Methyl ester at pyridine-3-carboxylate | Topical vasodilator, analgesic research [1] |
Ethyl 1-Methyl-1,2,5,6-tetrahydronicotinate | 28125-84-0 | C₉H₁₅NO₂ | Ethyl ester, reduced pyridine ring | Heterocyclic synthesis [1] |
Methyl 2-Methylnicotinate | 65719-09-7 | C₈H₉NO₂ | Methyl ester with methyl substituent at C2 | Pyrolysis product of cocaine [1] |
Diethyl 2-Butynedioate | 762-21-0 | C₈H₁₀O₄ | Diethyl ester of acetylenedicarboxylic acid | Organic synthesis intermediate [9] |
These analogues highlight chemical diversity:
The compound’s unique identifier and molecular composition are as follows:
Molecular Formula Breakdown:
Element | Count | Structural Role |
---|---|---|
Carbon (C) | 12 | Pyridine ring (6C), two ethyl ester groups (4C), carboxymethyl bridge (2C) |
Hydrogen (H) | 16 | Aliphatic hydrogens in ethyl groups (10H), pyridine (3H), methylene (2H), amine (1H) |
Nitrogen (N) | 2 | Pyridine heteroatom (1N), secondary amine (1N) |
Oxygen (O) | 4 | Two ester carbonyls (2O), two ether oxygens (2O) |
Key Implications:
Table 2: Compound Identity Summary
Parameter | Value |
---|---|
IUPAC Name | Ethyl 2-[(2-ethoxy-2-oxoethyl)amino]pyridine-3-carboxylate |
CAS Registry Number | 1178176-00-5 |
Molecular Formula | C₁₂H₁₆N₂O₄ |
Molecular Weight | 252.27 g/mol |
SMILES | CCOC(=O)CNc1ncccc1C(=O)OCC |
Key Functional Groups | Pyridine ring, secondary amine, two ethyl esters |
This systematic identity framework supports unambiguous communication in chemical research, regulatory compliance, and database indexing. The compound’s hybrid structure—meriting features of pyridine alkaloids and amino acid esters—positions it as a versatile intermediate for pharmaceuticals or agrochemicals [5] [7].
CAS No.: 14392-02-0
CAS No.: 13497-85-3
CAS No.: 3530-53-8
CAS No.: 145563-68-4
CAS No.: 35589-37-8
CAS No.: 3459-94-7